molecular formula C11H11BrIN3O B1383077 4-Bromo-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridine CAS No. 1416712-50-9

4-Bromo-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridine

Cat. No.: B1383077
CAS No.: 1416712-50-9
M. Wt: 408.03 g/mol
InChI Key: LZBHMFYFUWVMQW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromo-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridine (CAS: 1416712-50-9) is a halogenated pyrazolopyridine derivative with the molecular formula C₁₁H₁₁BrIN₃O and a molar mass of 408.03 g/mol . Its structure features:

  • Bromine at position 4 of the pyrazolo[3,4-b]pyridine core.
  • A tetrahydro-2H-pyran-2-yl (THP) group at the 1-position nitrogen, serving as a protective group during synthesis to enhance stability and control reactivity .

This compound is a key intermediate in medicinal chemistry, particularly for developing kinase inhibitors and antiproliferative agents due to its modifiable halogen substituents .

Properties

IUPAC Name

4-bromo-3-iodo-1-(oxan-2-yl)pyrazolo[3,4-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrIN3O/c12-7-4-5-14-11-9(7)10(13)15-16(11)8-3-1-2-6-17-8/h4-5,8H,1-3,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZBHMFYFUWVMQW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCOC(C1)N2C3=NC=CC(=C3C(=N2)I)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrIN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-Bromo-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridine is a complex organic compound with significant potential in biological research and medicinal applications. Characterized by its unique combination of halogenated groups and a tetrahydropyran ring, this compound serves as a valuable scaffold for drug development, particularly in targeting various diseases including cancer and infectious diseases.

  • IUPAC Name : 4-bromo-3-iodo-1-(oxan-2-yl)pyrazolo[3,4-b]pyridine
  • Molecular Formula : C11H11BrIN3O
  • Molecular Weight : 408.03 g/mol
  • CAS Number : 1416712-91-8

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets involved in key biochemical pathways. These interactions can induce conformational changes in target molecules, thereby affecting their function and influencing cellular processes such as:

  • Signal Transduction : The compound may modulate pathways crucial for cell proliferation and differentiation.
  • Gene Expression : It has the potential to influence transcription factors that regulate gene expression.
  • Cell Cycle Progression : By affecting cyclins and cyclin-dependent kinases, it can alter the cell cycle dynamics.

Pharmacokinetics

The pharmacokinetic profile of this compound is influenced by its chemical structure, formulation, and the route of administration. Factors such as solubility, stability in biological fluids, and metabolic pathways play crucial roles in determining its efficacy as a therapeutic agent.

Case Studies and Research Findings

  • Inhibition of Tropomyosin Receptor Kinases (TRKs) :
    A study evaluated various pyrazolo[3,4-b]pyridine derivatives for their ability to inhibit TRKA, a receptor associated with cancer cell proliferation. Among the tested compounds, one derivative exhibited an IC50 value of 56 nM against TRKA and showed selective inhibition against cancer cell lines including MCF-7 and Km-12. This highlights the potential of pyrazolo[3,4-b]pyridines in cancer therapy .
  • Antitubercular Activity :
    Research involving a combinatorial library of pyrazolo[3,4-b]pyridines demonstrated promising antitubercular activity against Mycobacterium tuberculosis. Specific derivatives were shown to bind effectively to pantothenate synthetase from M. tuberculosis, indicating their potential as lead candidates for tuberculosis treatment .

Summary of Biological Activities

Activity TypeTarget/PathwayIC50 ValueNotes
TRK InhibitionTRKA56 nMSelective for cancer cell lines
Antitubercular ActivityMycobacterium tuberculosis-Effective binding to MTBPS

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Position and Electronic Effects

5-Bromo-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid (CAS: Not specified)
  • Bromine at position 5 instead of 4.
  • Carboxylic acid at position 3, enhancing solubility but reducing membrane permeability compared to the iodine substituent in the target compound.
  • Explored as a CDK inhibitor and antiproliferative agent via patented synthesis routes .
4-Bromo-3-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine (CAS: L004144)
  • Trifluoromethyl (CF₃) at position 3 instead of iodine.
  • CF₃ is a strong electron-withdrawing group, improving metabolic stability and hydrophobic interactions.
  • Used as a scaffold for bioactive molecules in drug discovery .
5-Bromo-3-iodo-1-(THP)-1H-pyrazolo[3,4-c]pyridine (CAS: 1416713-91-1)
  • Structural isomer with iodine at position 3 but a pyrazolo[3,4-c]pyridine core.
  • Differences in ring fusion alter electronic distribution and steric accessibility for target binding .

Physicochemical Properties

Property Target Compound 5-Bromo-3-carboxylic acid 4-Bromo-3-CF₃
Molecular Weight 408.03 g/mol ~280 g/mol ~290 g/mol
LogP (Predicted) ~3.5 (THP increases lipophilicity) ~1.8 (carboxylic acid) ~2.9 (CF₃)
Solubility Low (THP reduces aqueous solubility) Moderate (polar COOH group) Low (hydrophobic CF₃)
  • The THP group in the target compound improves synthetic handling but may necessitate removal in vivo for activity .

Pharmacological Potential

  • Anticancer Applications : The iodine and bromine substituents in the target compound are advantageous for targeting ATP-binding pockets in kinases (e.g., CDK, ALK), as seen in analogs like APcK110 .
  • Stability : Iodine’s polarizability may enhance binding longevity compared to smaller halogens, though it increases molecular weight .
  • Comparative Efficacy : While 4-Bromo-3-(trifluoromethyl) derivatives show RSK2 inhibition, the target compound’s dual halogenation may offer broader kinase selectivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Bromo-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridine
Reactant of Route 2
Reactant of Route 2
4-Bromo-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.